molecular formula C24H31NO5Si B613369 Fmoc-Ser(TBDMS)-OH CAS No. 146346-81-8

Fmoc-Ser(TBDMS)-OH

Cat. No.: B613369
CAS No.: 146346-81-8
M. Wt: 441.6 g/mol
InChI Key: IONOZYFSQPGBAT-UHFFFAOYSA-N
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Description

Fmoc-Ser(TBDMS)-OH is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyldimethylsilyl (TBDMS) group. The Fmoc group protects the amino group, while the TBDMS group protects the hydroxyl group of serine. This dual protection allows for selective deprotection and subsequent reactions during peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-Ser(TBDMS)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . These peptides can have various biological activities, making them important in the environment in which they operate .

Mode of Action

This compound operates through a mechanism known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group in this compound acts as a temporary protecting group for the amino group during peptide synthesis . After coupling, the Fmoc group is removed, allowing the next amino acid to be added .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptides . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide . The resulting peptides can then participate in various biological processes, depending on their specific sequences and structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not typically discussed in the context of peptide synthesis. This is because the compound is used in a laboratory setting for the synthesis of peptides, rather than being administered as a drug. The properties of the synthesized peptides would be of interest in a pharmacokinetic context .

Result of Action

The result of the action of this compound is the formation of peptides with specific sequences . These peptides can have various molecular and cellular effects, depending on their specific sequences and structures . For example, peptides can act as signaling molecules, influencing cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the choice of solvents can also impact the synthesis process . In recent years, there has been a push towards using greener solvents in solid-phase peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(TBDMS)-OH typically involves the protection of serine’s amino and hydroxyl groups. The process begins with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This step yields tert-butyldimethylsilyl-protected serine. The amino group is then protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple steps of the synthesis, including the protection and deprotection of functional groups, coupling of amino acids, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser(TBDMS)-OH undergoes several types of reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, tetrabutylammonium fluoride for TBDMS removal.

    Coupling: 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide for peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected serine derivatives and peptide chains with serine residues incorporated at specific positions .

Scientific Research Applications

Chemistry

Fmoc-Ser(TBDMS)-OH is widely used in solid-phase peptide synthesis, a method for constructing peptides by sequentially adding amino acids to a growing chain anchored to a solid support. This compound allows for the selective incorporation of serine residues into peptides .

Biology and Medicine

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides can be used in the development of peptide-based drugs and vaccines .

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics. These peptides can act as hormones, enzyme inhibitors, or antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(TBDMS)-OH but uses tert-butyl (tBu) group for hydroxyl protection.

    Fmoc-Thr(TBDMS)-OH: A threonine derivative with similar protection groups.

    Fmoc-Tyr(tBu)-OH: A tyrosine derivative with tert-butyl protection for the hydroxyl group.

Uniqueness

This compound is unique due to the use of the tert-butyldimethylsilyl group for hydroxyl protection, which offers different deprotection conditions compared to tert-butyl-protected derivatives. This allows for greater flexibility in peptide synthesis, especially when multiple protecting groups are used.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONOZYFSQPGBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932816
Record name O-[tert-Butyl(dimethyl)silyl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146346-81-8
Record name O-[tert-Butyl(dimethyl)silyl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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